molecular formula C10H15N3O2S B2387239 2,6-Dimethyl-N-(1,3-thiazol-2-yl)morpholine-4-carboxamide CAS No. 2123512-64-9

2,6-Dimethyl-N-(1,3-thiazol-2-yl)morpholine-4-carboxamide

Cat. No. B2387239
CAS RN: 2123512-64-9
M. Wt: 241.31
InChI Key: WUXGDRDOMINBCJ-UHFFFAOYSA-N
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Description

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Molecular Structure Analysis

Thiazoles are planar, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton . The thiazole ring is naturally found in Vitamin B1 (thiamine) .


Chemical Reactions Analysis

Thiazole derivatives have been observed to exhibit several biological activities such as antihypertensive activity, anti-inflammatory activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Mechanism of Action

The mechanism of action of thiazole derivatives often depends on their specific structure and the biological target they interact with. For example, some thiazole derivatives have been found to inhibit bacterial DNA gyrase B .

Future Directions

Thiazole derivatives continue to be an area of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on synthesizing new thiazole derivatives and studying their biological activities .

properties

IUPAC Name

2,6-dimethyl-N-(1,3-thiazol-2-yl)morpholine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S/c1-7-5-13(6-8(2)15-7)10(14)12-9-11-3-4-16-9/h3-4,7-8H,5-6H2,1-2H3,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXGDRDOMINBCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)NC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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